molecular formula C25H18N4O2 B10871497 1H-benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate

1H-benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate

Cat. No.: B10871497
M. Wt: 406.4 g/mol
InChI Key: SFKNAGWLMAIBRV-CCEZHUSRSA-N
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Description

1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate is a complex organic compound that features a benzotriazole moiety linked to a quinolinecarboxylate structure

Preparation Methods

The synthesis of 1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzotriazole derivative, followed by its coupling with a quinolinecarboxylate precursor. Common reaction conditions include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, often using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage, yielding the corresponding carboxylic acid and alcohol

Scientific Research Applications

1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The benzotriazole moiety can intercalate into DNA, while the quinolinecarboxylate part can inhibit enzymes involved in cell proliferation. These interactions lead to the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar compounds to 1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate include:

Properties

Molecular Formula

C25H18N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate

InChI

InChI=1S/C25H18N4O2/c30-25(31-17-29-24-13-7-6-12-23(24)27-28-29)21-16-19(15-14-18-8-2-1-3-9-18)26-22-11-5-4-10-20(21)22/h1-16H,17H2/b15-14+

InChI Key

SFKNAGWLMAIBRV-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=C2)C(=O)OCN4C5=CC=CC=C5N=N4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=C2)C(=O)OCN4C5=CC=CC=C5N=N4

Origin of Product

United States

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